An In-depth Technical Guide to 8-Ethoxycarbonyloctanol
An In-depth Technical Guide to 8-Ethoxycarbonyloctanol
This technical guide provides a comprehensive overview of the chemical and physical properties of 8-ethoxycarbonyloctanol, alongside detailed experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research who require a thorough understanding of this bifunctional molecule.
Core Chemical Properties
8-Ethoxycarbonyloctanol, also known as ethyl 8-hydroxyoctanoate, is an organic molecule containing both a hydroxyl and an ethyl ester functional group. Its bifunctionality makes it a versatile building block in organic synthesis. While extensive experimental data for this specific compound is not widely available, its properties can be estimated based on its structure and comparison with analogous long-chain esters and alcohols.
Physicochemical Data
The following table summarizes the known and estimated physicochemical properties of 8-ethoxycarbonyloctanol.
| Property | Value | Source |
| IUPAC Name | Ethyl 8-hydroxyoctanoate | ChemScene |
| Synonyms | 8-Ethoxycarbonyloctanol, 8-Hydroxyoctanoic acid ethyl ester | ChemScene |
| CAS Number | 93892-06-9 | ChemScene |
| Molecular Formula | C₁₀H₂₀O₃ | ChemScene |
| Molecular Weight | 188.26 g/mol | ChemScene |
| Boiling Point | 258.19 °C (estimated) | The Good Scents Company[1] |
| Vapor Pressure | 0.002 mmHg @ 25 °C (estimated) | The Good Scents Company[1] |
| Flash Point | 97.50 °C (estimated) | The Good Scents Company[1] |
| logP (o/w) | 1.88 - 1.936 (estimated) | ChemScene, The Good Scents Company[1][2] |
| Topological Polar Surface Area (TPSA) | 46.5 Ų | ChemScene[2] |
| Hydrogen Bond Donors | 1 | ChemScene[2] |
| Hydrogen Bond Acceptors | 3 | ChemScene[2] |
| Rotatable Bonds | 8 | ChemScene[2] |
| Storage Conditions | Sealed in dry, 2-8°C | ChemScene[2] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of 8-ethoxycarbonyloctanol.
Synthesis via Fischer Esterification
A common and straightforward method for the synthesis of 8-ethoxycarbonyloctanol is the Fischer esterification of 8-hydroxyoctanoic acid with ethanol in the presence of an acid catalyst.
Materials:
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8-hydroxyoctanoic acid
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Absolute ethanol
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Concentrated sulfuric acid (or other acid catalyst)
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Diethyl ether
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask, dissolve 8-hydroxyoctanoic acid in an excess of absolute ethanol (e.g., 10-20 molar equivalents).
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Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid) to the solution while stirring.
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Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess ethanol using a rotary evaporator.
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Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
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Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat this washing until no more gas evolves.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 8-ethoxycarbonyloctanol.
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The crude product can be purified by vacuum distillation or column chromatography.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds like 8-ethoxycarbonyloctanol.
Instrumentation:
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Gas chromatograph coupled with a mass spectrometer (GC-MS)
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Capillary column suitable for fatty acid ester analysis (e.g., DB-WAX or similar)
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Helium as carrier gas
Sample Preparation:
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Prepare a stock solution of the synthesized 8-ethoxycarbonyloctanol in a suitable solvent (e.g., dichloromethane or hexane) at a concentration of 1 mg/mL.
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Prepare a series of dilutions from the stock solution for calibration.
GC-MS Parameters (Typical):
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Injector Temperature: 250 °C
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Oven Program:
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Initial temperature: 80 °C, hold for 2 minutes
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Ramp: 10 °C/min to 240 °C
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Hold at 240 °C for 5 minutes
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Carrier Gas Flow: 1 mL/min (constant flow)
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MS Transfer Line Temperature: 250 °C
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Ion Source Temperature: 230 °C
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Ionization Mode: Electron Ionization (EI) at 70 eV
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Mass Range: m/z 40-400
Data Analysis: The retention time of the peak corresponding to 8-ethoxycarbonyloctanol can be used for its identification by comparing it with a standard. The mass spectrum will show a characteristic fragmentation pattern, which can be used for structural confirmation. The molecular ion peak (M⁺) may be observed at m/z 188, although it might be weak or absent. Characteristic fragment ions would include those resulting from the loss of an ethoxy group (M-45), a hydroxyl group (M-17), and cleavage of the alkyl chain.
Hypothetical Biological Signaling Pathway
As a fatty acid ester, 8-ethoxycarbonyloctanol could potentially be metabolized by cellular enzymes, such as esterases, to release 8-hydroxyoctanoic acid and ethanol. 8-Hydroxyoctanoic acid could then enter fatty acid metabolic pathways. This hypothetical pathway is relevant in the context of drug development, where such a molecule could be designed as a prodrug to deliver a biologically active carboxylic acid.
Disclaimer: The information provided in this technical guide is for research and informational purposes only. The experimental protocols are representative and may require optimization for specific laboratory conditions. The biological pathway is hypothetical and requires experimental validation.
